

Application Note: Utilizing CEP63 siRNA to Investigate Protein-Protein Interactions

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Compound of Interest

Compound Name: *CEP63 Human Pre-designed
siRNA Set A*

Cat. No.: *B607335*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

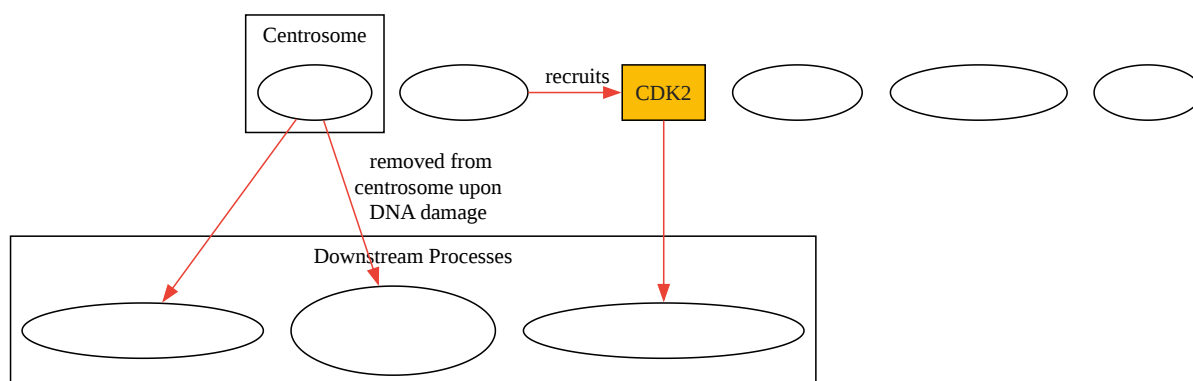
Centrosomal Protein 63 kDa (CEP63) is a crucial component of the centrosome, the primary microtubule-organizing center in animal cells.[1][2] It plays a vital role in several cellular processes, including centriole duplication, normal spindle assembly, and the DNA damage response.[3][4][5] CEP63 functions as a scaffold, interacting with a network of other proteins to regulate these events.[1][3] Its interaction with partners like CEP152 is essential for recruiting key factors for centriole duplication.[6] Dysregulation of CEP63 and its interactions are linked to human diseases such as Seckel syndrome, characterized by microcephaly and dwarfism.[4]

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function. Small interfering RNA (siRNA) is a powerful tool for this purpose, allowing for the specific knockdown of a target protein to observe the functional consequences, including the impact on its interaction network. This application note provides detailed protocols for using siRNA to deplete CEP63 and subsequently analyze the effect on its interactions with partner proteins using Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA).

Key Interacting Partners of CEP63

CEP63's function is mediated through its interaction with several other proteins. Understanding these interactions is key to elucidating its role in cellular pathways.

- CEP152: A critical interacting partner, CEP152 is recruited to the centrosome by CEP63, and this interaction is fundamental for centriole duplication.[3][6] The two proteins are mutually dependent on one another for their localization to the centrosome.[6]
- CDK1 (Cyclin-dependent kinase 1): CEP63 recruits CDK1 to the centrosome, linking the cell cycle machinery to centrosome function.[1][3]
- CDK2 (Cyclin-dependent kinase 2): The CEP63-CEP152 complex is involved in recruiting CDK2, which is required for centriole duplication.[3][5]
- WDR62 and CDK5RAP2: These proteins, along with CEP63 and CEP152, are proposed to form a ring-like complex near the parental centrioles.[3]
- DISC1 (Disrupted-In-Schizophrenia 1): CEP63 has been shown to interact with DISC1, a protein implicated in mental disorders.[1]

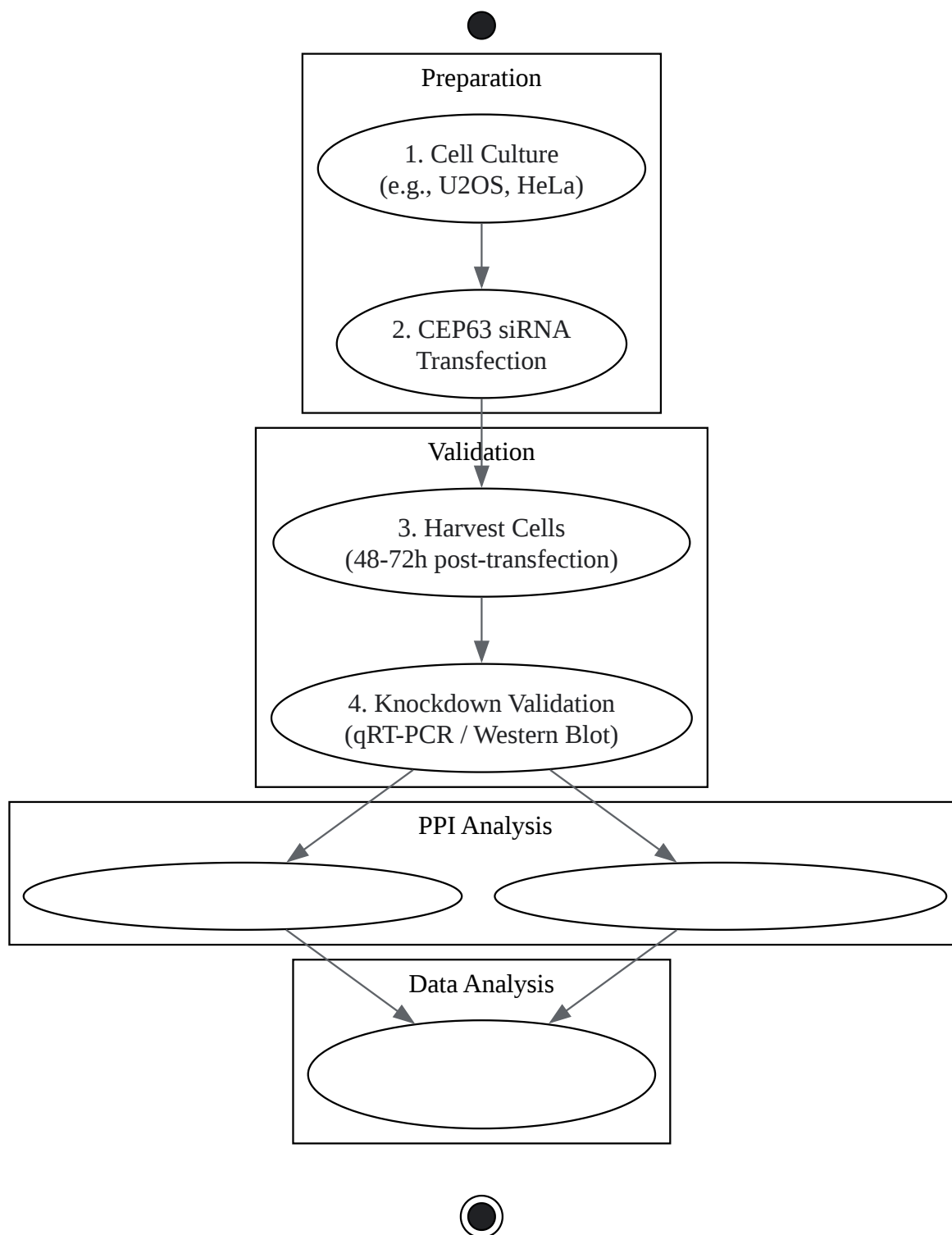


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Experimental Workflow

The overall workflow for investigating CEP63 PPIs using siRNA involves several stages, from initial cell culture to final data analysis. The process ensures that the observed effects on PPIs

are a direct result of CEP63 depletion.



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Experimental Protocols

Protocol 1: CEP63 siRNA Transfection

This protocol describes the transient transfection of siRNA into cultured mammalian cells to specifically knockdown CEP63 expression. This protocol is optimized for a 6-well plate format.

Materials:

- Human cell line (e.g., U2OS, HeLa)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Opti-MEM I Reduced Serum Medium
- Validated siRNA targeting CEP63 (2-3 distinct sequences recommended)[\[7\]](#)
- Non-targeting (scrambled) control siRNA
- Lipofectamine RNAiMAX Transfection Reagent
- 6-well tissue culture plates

Procedure:

- Cell Seeding: The day before transfection, seed 2×10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium.[\[8\]](#) Ensure cells reach 60-80% confluency at the time of transfection.[\[8\]](#)
- siRNA Preparation (per well):
 - Solution A: In an Eppendorf tube, dilute 20-80 pmol of CEP63 siRNA or control siRNA into 100 μ L of Opti-MEM.[\[8\]](#) Mix gently.
 - Solution B: In a separate tube, dilute 6 μ L of Lipofectamine RNAiMAX into 100 μ L of Opti-MEM.[\[8\]](#) Mix gently and incubate for 5 minutes at room temperature.
- Complex Formation: Add Solution A (siRNA) to Solution B (Lipofectamine) and mix gently by pipetting. Incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to

form.[\[8\]](#)[\[9\]](#)

- Transfection: Add the 206 μ L siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time should be determined empirically, but 72 hours is often effective for protein depletion.[\[10\]](#)
- Harvesting: After incubation, cells are ready for harvesting for knockdown validation and subsequent PPI analysis.

Protocol 2: Validation of CEP63 Knockdown

It is crucial to confirm the efficiency of CEP63 depletion at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level

Materials:

- RNA isolation kit (e.g., RNeasy Kit)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
- qPCR master mix (e.g., SYBR Green)
- Primers for CEP63 and a reference gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Isolation: Harvest cells 24-48 hours post-transfection and isolate total RNA using a commercial kit according to the manufacturer's instructions.[\[11\]](#)
- cDNA Synthesis: Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for CEP63 and the reference gene. A typical program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[\[12\]](#)

- Analysis: Calculate the relative CEP63 mRNA expression using the $\Delta\Delta C_t$ method, normalizing to the reference gene and comparing to the non-targeting control siRNA-treated sample.[\[13\]](#)

B. Western Blot for Protein Level

Materials:

- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Primary antibodies: anti-CEP63, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Lysis: Harvest cells 48-72 hours post-transfection. Wash with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load 20-30 μ g of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary anti-CEP63 antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.[\[11\]](#)
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the CEP63 band intensity to the loading control.[\[11\]](#)

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if the depletion of CEP63 reduces its association with a known binding partner (e.g., CEP152).

Materials:

- Non-denaturing Co-IP Lysis Buffer
- Primary antibody against the "bait" protein (e.g., anti-CEP152)
- Control IgG from the same host species as the primary antibody
- Protein A/G magnetic beads
- Wash Buffer and Elution Buffer

Procedure:

- Cell Lysate Preparation: Harvest control and CEP63-depleted cells. Lyse cells in 1 mL of non-denaturing Co-IP buffer. Centrifuge to pellet cell debris and collect the supernatant.[\[14\]](#)
- Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove beads using a magnetic rack.
- Immunoprecipitation: Add 1-2 µg of the "bait" antibody (e.g., anti-CEP152) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[\[14\]](#)
- Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

- Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.[\[15\]](#)
- Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[\[15\]](#)
- Analysis: Analyze the eluted samples by Western blot, probing for the "prey" protein (CEP63) and the "bait" protein (CEP152).

Protocol 4: Proximity Ligation Assay (PLA)

PLA allows for the in situ visualization and quantification of protein-protein interactions. A positive signal (a fluorescent dot) is generated only when the two target proteins are within close proximity (~40 nm).[\[16\]](#)[\[17\]](#)

Materials:

- Duolink® In Situ PLA Kit (or similar)
- Primary antibodies against CEP63 and an interacting partner (e.g., CEP152), raised in different species (e.g., rabbit and mouse).[\[16\]](#)
- Glass coverslips and microscopy slides
- 4% Paraformaldehyde (PFA) for fixation
- 0.1% Triton X-100 for permeabilization

Procedure:

- Cell Culture and Transfection: Seed and transfect cells with control or CEP63 siRNA on glass coverslips in a 6-well plate as described in Protocol 1.
- Fixation and Permeabilization: After 48-72 hours, wash cells with PBS, fix with 4% PFA for 10 minutes, and permeabilize with 0.1% Triton X-100 for 5 minutes.[\[18\]](#)
- Blocking: Block the samples using the blocking solution provided in the PLA kit for 1 hour at 37°C.[\[19\]](#)

- **Primary Antibody Incubation:** Incubate the samples with a mixture of the two primary antibodies (e.g., rabbit anti-CEP63 and mouse anti-CEP152) overnight at 4°C in a humidified chamber.[\[19\]](#)
- **PLA Probe Incubation:** Wash the samples and add the PLA probes (anti-rabbit PLUS and anti-mouse MINUS). Incubate for 1 hour at 37°C.[\[16\]](#)
- **Ligation:** Wash and add the ligation solution. This solution contains oligonucleotides that hybridize to the PLA probes and a ligase that forms a closed DNA circle if the probes are in close proximity. Incubate for 30 minutes at 37°C.[\[16\]](#)
- **Amplification:** Wash and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This initiates rolling-circle amplification from the ligated circle, creating a long DNA product. Incubate for 100 minutes at 37°C.[\[16\]](#)
- **Mounting and Imaging:** Wash the coverslips and mount them onto microscope slides using mounting medium with DAPI.
- **Analysis:** Image the cells using a fluorescence microscope. Quantify the number of fluorescent PLA signals per cell. A significant reduction in the number of signals in CEP63-depleted cells compared to the control indicates a disruption of the interaction.[\[17\]](#)

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Representative CEP63 Knockdown Efficiency Data

Treatment Group	Relative CEP63 mRNA Level (Normalized to Control siRNA)	Relative CEP63 Protein Level (Normalized to Control siRNA)
Control siRNA	1.00 ± 0.12	1.00 ± 0.09
CEP63 siRNA #1	0.21 ± 0.05	0.15 ± 0.07
CEP63 siRNA #2	0.28 ± 0.07	0.22 ± 0.08

Data are presented as mean ± SD from three independent experiments. Knockdown efficiency is typically considered significant when >70% reduction is achieved.

[\[13\]](#)[\[20\]](#)

Table 2: Representative Co-Immunoprecipitation Quantification

IP Antibody	Treatment Group	Input: CEP63 (Relative Intensity)	IP Eluate: CEP152 (Bait)	IP Eluate: CEP63 (Co-IP'd Prey)
Anti-CEP152	Control siRNA	1.00	1.00	1.00
Anti-CEP152	CEP63 siRNA	0.18	0.97	0.21
Control IgG	Control siRNA	1.00	0.05	0.02

Band intensities are normalized to the Control siRNA / Anti-CEP152 sample.

Table 3: Representative Proximity Ligation Assay (PLA) Quantification

Treatment Group	Interaction Pair	Average PLA Signals per Cell	P-value (vs. Control)
Control siRNA	CEP63-CEP152	45.3 ± 8.2	-
CEP63 siRNA	CEP63-CEP152	9.7 ± 3.5	<0.001

Data are presented as mean ± SD from counting >100 cells across three independent experiments.

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